
3-amino-N-tert-butyl-5-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE is a chemical compound with the molecular formula C10H16N2O2S. It is a sulfonamide derivative that has found various applications in scientific research, particularly in the fields of chemistry and biology. This compound is known for its unique structural features, which include an amino group, a tert-butyl group, and a fluorine atom attached to a benzene ring.
Preparation Methods
The synthesis of 3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE involves several steps. One common method includes the reaction of 3-amino-5-fluorobenzenesulfonamide with tert-butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The precise mechanism of action of 3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE is not fully understood. it is believed to act as an enzyme inhibitor by binding to the active site of target enzymes, thereby obstructing substrate binding. This inhibition can affect various molecular targets and pathways, including those involved in folate metabolism and cell signaling .
Comparison with Similar Compounds
3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE can be compared with other sulfonamide derivatives such as:
3-AMINO-N-(TERT-BUTYL)BENZENESULFONAMIDE: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N-TERT-BUTYL-4-AMINOPHENYLSULFONAMIDE: Has a different substitution pattern on the benzene ring, which can influence its chemical behavior and applications.
3-AMINO-N-TERT-BUTYL-4-METHOXYBENZENE-1-SULFONAMIDE: Contains a methoxy group instead of a fluorine atom, leading to different electronic and steric effects.
These comparisons highlight the unique features of 3-AMINO-N-(TERT-BUTYL)-5-FLUOROBENZENESULFONAMIDE, particularly the presence of the fluorine atom, which can significantly impact its chemical properties and biological activities.
Properties
Molecular Formula |
C10H15FN2O2S |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-amino-N-tert-butyl-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H15FN2O2S/c1-10(2,3)13-16(14,15)9-5-7(11)4-8(12)6-9/h4-6,13H,12H2,1-3H3 |
InChI Key |
WCYWIZAECWQYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=CC(=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


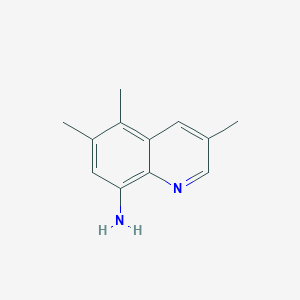
![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)
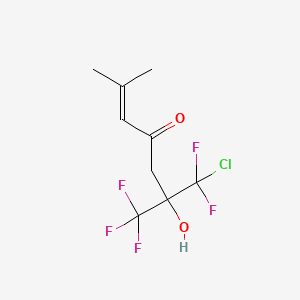
![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)
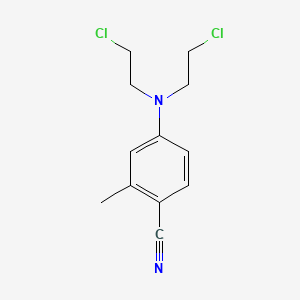

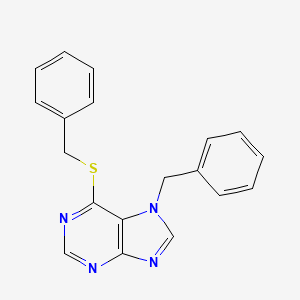
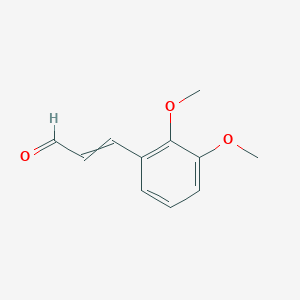


![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)

